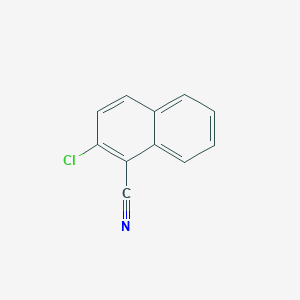

2-Chloronaphthalene-1-carbonitrile

Cat. No. B168664

Key on ui cas rn:

109297-28-1

M. Wt: 187.62 g/mol

InChI Key: QKFGNYSVQDDQIA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05994270

Procedure details

Ethyl cyanoacetate (111.0 g, 982 mmol) was added to a suspension of potassium hydroxide pellets (52.0 g, 789 mmol) and potassium cyanide (16.0 g, 246 mmol) in dry DMF (500 mL). This was stirred at ambient temperature for 30 minutes, then 85% 2-nitro naphthalene (40.0 g, 197 mmol) was added to the reaction mixture. After stirring at room temperature for 22 hours, the reaction was refluxed for 10 minutes, then 10% NaOH (300 mL) was added and refluxing was continued for an additional 2 hours. The resulting mixture was cooled and poured onto crushed ice and extracted with chloroform. The organic phase was washed with water followed with brine, then was dried (MgSo4), decolorized with activated carbon, and filtered through silica gel. The filtrate was concentrated and triturated first with ether and then with 1:1 ethyl acetate/hexane to give 23.0 g of 2-amino 1-naphthonitrile as a yellow solid. tert-Butyl nitrite (23.5 g, 205 mmol) was added dropwise to an ice-water cooled mixture of cupric chloride (20.3 g, 151 mmol) in a solution 2-amino-1-naphthonitrile (23.0 g, 137 mmol) in dry acetonitrile (250 mL). Gas evolution was controlled by the rate of addition of the tert-butyl nitrite. The resulting reaction mixture was stirred at 0° C. for 30 minutes, then at room temperature for 30 minutes. This was poured into cold, dilute aqueous HCl and the precipitate which formed was filtered, vacuum dried, and kugelrohr distilled (180° C., 3.5 torr) to give 15.5 g of white, crystalline 2-chloro-1-naphthonitrile, a 60% yield.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cupric chloride

Quantity

20.3 g

Type

reactant

Reaction Step Two

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

N(OC(C)(C)C)=O.N[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]=1[C:19]#[N:20].[ClH:21]>C(#N)C>[Cl:21][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]=1[C:19]#[N:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OC(C)(C)C

|

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

cupric chloride

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

23 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C2=CC=CC=C2C=C1)C#N

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OC(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 0° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at room temperature for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate which formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum dried

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

kugelrohr distilled (180° C., 3.5 torr)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C2=CC=CC=C2C=C1)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |